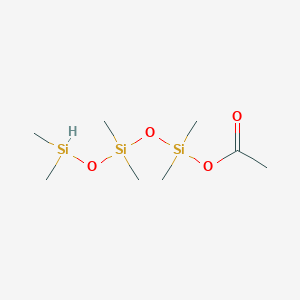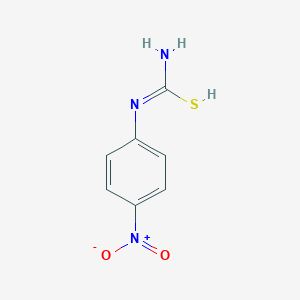
N'-(4-nitrophenyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecafluorooctanesulfonic acid, also known as perfluorooctanesulfonic acid, is a synthetic organofluorine compound with the chemical formula CF₃(CF₂)₇SO₃H. It is a member of the perfluoroalkyl sulfonic acids group and is known for its high thermal stability and resistance to degradation. This compound has been widely used in various industrial applications, including as a surfactant and in the production of water and oil repellents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecafluorooctanesulfonic acid can be synthesized through the electrochemical fluorination of octanesulfonic acid. This process involves the electrolysis of octanesulfonic acid in anhydrous hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 0.1 to 0.5 A/cm².
Industrial Production Methods
Industrial production of heptadecafluorooctanesulfonic acid follows a similar electrochemical fluorination process. Large-scale production involves the use of specialized electrochemical cells and controlled reaction conditions to ensure high yield and purity of the final product. The process is highly efficient and can produce significant quantities of the compound for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Heptadecafluorooctanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctanesulfonate.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Perfluorooctanesulfonate
Reduction: Perfluorooctanesulfonate
Substitution: Various substituted perfluorooctanesulfonic acid derivatives
Scientific Research Applications
Heptadecafluorooctanesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including Friedel-Crafts acylation and Pictet-Spengler reactions.
Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative compound.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of water and oil repellents, surfactants, and in the semiconductor industry for its dielectric properties.
Mechanism of Action
The mechanism of action of heptadecafluorooctanesulfonic acid involves its strong affinity for organic and inorganic surfaces, which allows it to act as a surfactant and repellent. The compound’s molecular structure, with a highly fluorinated carbon chain, provides it with unique properties such as high thermal stability and resistance to degradation. These properties enable it to interact with various molecular targets and pathways, making it effective in a wide range of applications.
Comparison with Similar Compounds
Heptadecafluorooctanesulfonic acid is unique among perfluoroalkyl sulfonic acids due to its high thermal stability and resistance to degradation. Similar compounds include:
Perfluorooctanoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
Perfluorohexanesulfonic acid: Shorter carbon chain length, resulting in different physical and chemical properties.
Perfluorononanoic acid: Longer carbon chain length, leading to variations in its applications and properties.
Heptadecafluorooctanesulfonic acid stands out due to its optimal balance of chain length and functional group, making it highly effective in its various applications.
Properties
IUPAC Name |
N'-(4-nitrophenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYAANPIHFKKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)S)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)S)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
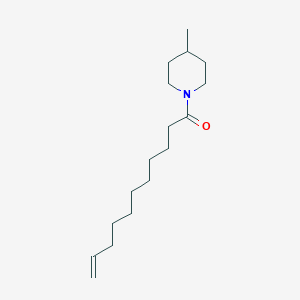
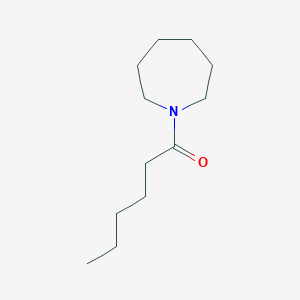
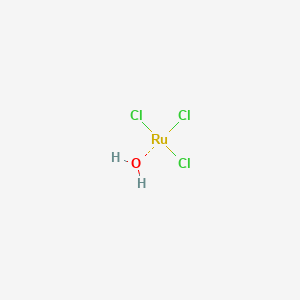
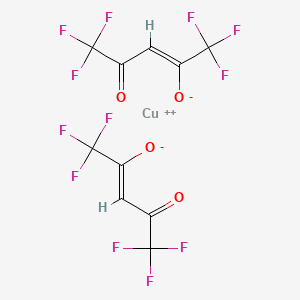
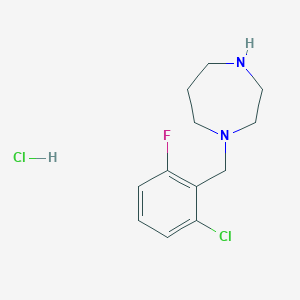
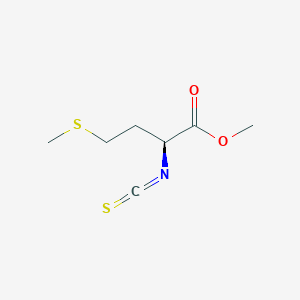
![N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;oxalic acid](/img/structure/B7779159.png)
![N-[(2-methylphenyl)methyl]-1-phenylethanamine;oxalic acid](/img/structure/B7779161.png)
![3-Amino-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B7779168.png)
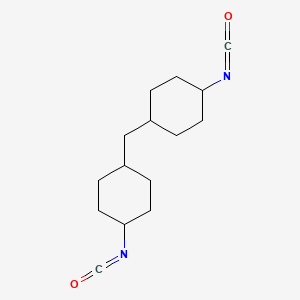

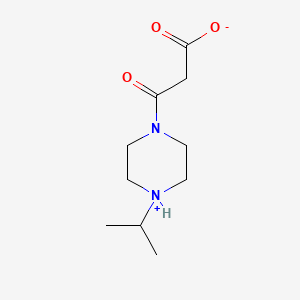
![2-Amino-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7779197.png)
